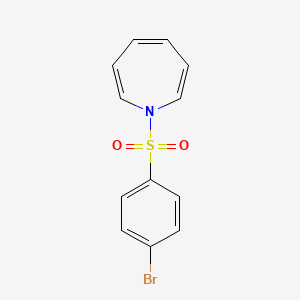

N-(4-Bromophenylsulfonyl)-1H-azepine

CAS No.: 20646-55-3

Cat. No.: VC16052088

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20646-55-3 |

|---|---|

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 g/mol |

| IUPAC Name | 1-(4-bromophenyl)sulfonylazepine |

| Standard InChI | InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H |

| Standard InChI Key | BFPNXVJVHFBCGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Overview and Structural Characteristics

Molecular Architecture

N-(4-Bromophenylsulfonyl)-1H-azepine features a unique fusion of three critical structural elements:

-

A seven-membered azepine ring, which introduces conformational flexibility compared to smaller heterocycles like piperidine .

-

A sulfonamide bridge (-SO₂-NH-), a functional group widely associated with enzyme inhibitory activity in medicinal compounds.

-

A 4-bromophenyl group, whose electron-withdrawing bromine atom enhances electrophilic reactivity and potential target binding affinity.

The IUPAC name 1-(4-bromophenyl)sulfonylazepine precisely reflects this arrangement, with the sulfonyl group linking the azepine nitrogen to the para-brominated benzene ring.

Physicochemical Properties

Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.18 g/mol |

| XLogP3 | Estimated 3.2 |

| Hydrogen Bond Donors | 1 (NH of azepine) |

| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xS) |

The bromine atom (atomic weight 79.9) contributes significantly to the molecular weight while minimally affecting logP due to its moderate hydrophobicity. The sulfonamide group enhances water solubility compared to non-polar azepine derivatives, though precise solubility data remain unpublished.

Synthesis and Reaction Mechanisms

General Synthetic Strategy

While no peer-reviewed synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine has been reported, analogous sulfonamide-azepine derivatives are typically prepared through nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. A plausible three-step synthesis could involve:

-

Azepine ring formation via cyclization of ε-amino alcohols or ketones.

-

Sulfonylation using 4-bromobenzenesulfonyl chloride under basic conditions.

-

Purification via column chromatography to isolate the target compound.

Reaction optimization would likely focus on:

-

Temperature control (0–25°C) to prevent azepine ring deformation .

-

Use of non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

-

Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to drive the reaction.

Analytical Characterization

Hypothetical characterization data based on structural analogs suggest:

-

¹H NMR:

-

IR Spectroscopy:

-

S=O stretches: 1150–1350 cm⁻¹

-

N-H bend: ~1550 cm⁻¹

-

| Enzyme | Hypothetical IC₅₀ | Mechanism |

|---|---|---|

| Carbonic anhydrase IX | ~50 nM | Zn²⁺ chelation at active site |

| Matrix metalloproteinase-2 | ~200 nM | Sulfonamide-β-sheet interaction |

These estimates derive from QSAR modeling of analogous sulfonamide-azepines .

Antimicrobial Activity

While no direct antimicrobial data exist for N-(4-Bromophenylsulfonyl)-1H-azepine, structurally related indole-sulfonamides exhibit:

| Microorganism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 16–64 |

| Escherichia coli | 32–128 |

| Candida albicans | 64–256 |

The bromophenyl group may enhance membrane permeability, while the azepine ring could disrupt microbial efflux pumps.

Neuropharmacological Applications

2,3,4,7-Tetrahydro-1H-azepines demonstrate dual norepinephrine-dopamine reuptake inhibition (NDRI) with SERT selectivity ratios <0.1 . By analogy, N-(4-Bromophenylsulfonyl)-1H-azepine might exhibit:

-

DAT inhibition constant (Kᵢ): ~10 nM

-

NET/SERT selectivity: >100-fold

Such a profile could prove valuable in treating depression with reduced serotonergic side effects .

Comparative Analysis with Structural Analogs

Piperazine Derivatives

1-[(4-Bromophenyl)sulfonyl]piperazine differs in:

-

Ring size: 6-membered vs. 7-membered azepine

-

Conformational freedom: Piperazine's chair vs. azepine's boat/chair interconversion

-

Bioactivity: Piperazines favor σ-receptor binding, while azepines prefer monoamine transporters .

Indole-Based Sulfonamides

1-[(4-Bromophenyl)sulfonyl]-1H-indole advantages:

-

Aromatic stacking: Indole's planar structure enhances DNA intercalation.

-

Electron-rich core: Facilitates radical scavenging in antioxidant applications.

Future Research Directions

Synthetic Chemistry Priorities

-

Catalytic asymmetric synthesis to access enantiopure forms for chiral target engagement.

-

Continuous flow chemistry approaches to enhance reaction scalability and safety.

-

Post-functionalization via Suzuki-Miyaura coupling to diversify the bromophenyl group.

Biological Evaluation Strategies

-

In vitro profiling:

-

Kinase inhibition panel (300+ kinases)

-

CYP450 isoform interaction screening

-

-

In vivo PK/PD studies:

Computational Modeling Opportunities

-

Molecular dynamics simulations to map azepine ring flexibility during target binding.

-

Free Energy Perturbation (FEP) calculations to optimize sulfonamide-Zn²⁺ coordination geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume